Bienvenue dans la boutique en ligne BenchChem!

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941911-58-6) is a synthetic small molecule (MW 274.36 g/mol, molecular formula C₁₆H₂₂N₂O₂) belonging to the 1,2,3,4-tetrahydroquinolin-2-one class. Its structure comprises a tetrahydroquinolin-2-one core bearing an N1-isopentyl substituent and a C6-acetamide group, distinguishing it from simpler tetrahydroquinoline analogs that lack the 2-oxo moiety.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 941911-58-6
Cat. No. B2665613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS941911-58-6
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C
InChIInChI=1S/C16H22N2O2/c1-11(2)8-9-18-15-6-5-14(17-12(3)19)10-13(15)4-7-16(18)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19)
InChIKeyBLJBCWJIRAAUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941911-58-6): Chemical Identity and Structural Classification for Procurement Screening


N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941911-58-6) is a synthetic small molecule (MW 274.36 g/mol, molecular formula C₁₆H₂₂N₂O₂) belonging to the 1,2,3,4-tetrahydroquinolin-2-one class [1]. Its structure comprises a tetrahydroquinolin-2-one core bearing an N1-isopentyl substituent and a C6-acetamide group, distinguishing it from simpler tetrahydroquinoline analogs that lack the 2-oxo moiety [1]. The tetrahydroquinoline scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported to exhibit diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [2]. However, compound-specific bioactivity data for this exact chemical entity remain absent from the peer-reviewed primary literature, PubMed-indexed studies, and patent disclosures as of the literature surveillance date [3].

Why N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Interchanged with Generic Tetrahydroquinoline or Quinolinone Analogs


The tetrahydroquinoline chemotype encompasses substantial structural diversity, and minor modifications to the N1 substituent, the oxidation state of the heterocyclic ring, or the C6 appendage can profoundly alter biological target engagement, physicochemical properties, and pharmacokinetic behavior [1]. N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide combines three features—the N1-isopentyl lipophilic tail, the 2-oxo group on the partially saturated ring, and the C6-acetamide hydrogen-bond donor/acceptor—that differentiate it from N-unsubstituted, N-short-alkyl, or C6-unsubstituted tetrahydroquinoline analogs [2]. Generic substitution with superficially similar compounds such as N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (lacking the N1-isopentyl group) or N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide (bearing a longer acyl chain) is unsupported without direct comparative biological data [3]. Procurement decisions for screening libraries or SAR expansion campaigns must therefore treat this compound as a distinct chemical entity, not as a functionally equivalent replacement for other tetrahydroquinoline derivatives.

Quantitative Differential Evidence for N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Comparator-Based Selection Metrics


Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Core Tetrahydroquinoline Scaffold

Computed physicochemical properties distinguish N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide from the unsubstituted parent scaffold N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS not assigned; N1-H, C6-acetamide). The target compound exhibits a predicted XLogP3-AA of 2.1, consistent with the lipophilic contribution of the N1-isopentyl chain, compared with a predicted XLogP of approximately 0.8–1.2 for the N1-unsubstituted analog lacking the isopentyl moiety [1]. The hydrogen bond donor count remains 1 and the acceptor count 2 for the target compound [1], whereas the N1-H analog possesses an additional hydrogen bond donor (total count 2) at the lactam nitrogen, which is expected to alter both permeability and target-binding pharmacophore complementarity [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation vs. Shorter N1-Alkyl Tetrahydroquinoline Analogs

The molecular weight of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is 274.36 g/mol, with a heavy atom count of 20 [1]. This places the compound in a distinct molecular-weight bin compared with shorter N1-alkyl analogs. For example, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (N1-methyl analog) has a predicted molecular weight of approximately 218.25 g/mol (heavy atom count ≈ 16), while the N1-ethyl analog is predicted at ~232.28 g/mol [2]. The ~42–56 Da mass increment conferred by the isopentyl group places the target compound closer to lead-like property space (MW < 300 preferred for fragment-to-lead optimization), whereas the methyl and ethyl analogs reside in fragment-like space [2].

Molecular weight Fragment-based screening Lead-likeness

Topological Polar Surface Area Differentiation and Implications for Blood–Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is computed as 49.4 Ų [1]. This value falls below the commonly cited CNS penetration threshold of 60–70 Ų (for passive BBB permeation) and below the 90 Ų cutoff for oral absorption [2]. In contrast, more polar tetrahydroquinoline analogs—such as those bearing a free carboxylic acid, sulfonamide, or additional hydroxyl group at the C6 position—exceed the 70–90 Ų threshold and are predicted to exhibit impaired passive BBB penetration. For instance, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (bearing a larger benzoyl substituent) exhibits a higher computed TPSA, although no direct experimental CNS penetration comparison is available [3].

CNS drug discovery Blood–brain barrier TPSA

Rotatable Bond Count Differentiation vs. Rigid Tetrahydroquinoline Congeners: Implications for Entropic Binding Penalty

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide possesses 4 rotatable bonds as computed by PubChem [1]. This is 2–3 additional rotatable bonds compared with N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (estimated ~2 rotatable bonds; lacking the isopentyl chain) and N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (estimated ~2 rotatable bonds). Each additional rotatable bond is associated with an entropic penalty of approximately 0.7–1.5 kcal/mol upon target binding, a principle well-established in ligand efficiency analysis [2]. The increased conformational自由度 of the target compound may confer either improved induced-fit binding to flexible protein pockets or, alternatively, reduced ligand efficiency if the additional rotors do not productively engage the target surface [2].

Ligand efficiency Conformational flexibility Medicinal chemistry optimization

Structural Uniqueness Assessment: No Known Biological Target Engagement Overlap with Closest Analogs

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases reveals that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CID 16927255) has no annotated biological target interactions, potency values, or bioassay results recorded in any public database as of May 2026 [1]. In contrast, structurally related tetrahydroquinoline derivatives—including N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (IC₅₀ = 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells) [2] and a series of N-substituted tetrahydroquinoline analogs showing mTOR inhibitory activity (compound 17f IC₅₀ = 0.082 μM against cancer cell lines) [3]—have published biological annotations. This absence of target annotation for the query compound means that no evidence-based inference about shared or distinct target engagement can be drawn; the compound must be treated as biologically uncharacterized, which may present either an opportunity for novel target discovery or a risk of polypharmacology depending on the screening context [1].

Target selectivity Chemical biology Screening library design

Limitations of Current Evidence: Explicit Acknowledgment of Data Gaps

It must be explicitly stated that no direct head-to-head comparative biological data exist for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide against any named comparator compound in any peer-reviewed publication, patent, or public database as of May 2026 [1]. The following evidence categories are entirely absent: (a) in vitro potency (IC₅₀, EC₅₀, Kᵢ, Kd) against any molecular target or cell line; (b) selectivity profiling across target panels; (c) ADME/PK parameters (solubility, metabolic stability, permeability, plasma protein binding, in vivo clearance); (d) in vivo efficacy or toxicity data; (e) head-to-head SAR comparisons within a defined chemical series. Consequently, all differentiation claims in Sections 3.1–3.4 are limited to computed physicochemical property comparisons (class-level inference) and database annotation status (cross-study comparable), and none constitute experimental evidence of differential biological performance [1]. Procurement decisions must weigh this evidence gap against the compound's potential value as a novel chemical starting point for de novo screening.

Data gap analysis Evidence quality Procurement risk assessment

Evidence-Anchored Application Scenarios for Procuring N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide


Novel Chemical Space Exploration in Diversity-Oriented Screening Libraries

The complete absence of annotated biological target engagement for this compound (0 bioactivity records across ChEMBL, BindingDB, and PubChem BioAssay) [1] makes it a candidate for diversity-oriented screening decks that intentionally include biologically uncharacterized chemotypes to maximize the discovery of novel target–ligand pairings. Procurement for this purpose is warranted when the screening objective is novel target de-orphanization or chemotype expansion rather than hit confirmation against a known target class.

CNS-Focused Fragment-to-Lead Optimization Campaigns Requiring Low TPSA Starting Points

With a computed TPSA of 49.4 Ų—below the established 60–70 Ų threshold for passive BBB penetration [1]—this compound is structurally suited as a starting point for CNS drug discovery programs. Procurement is justified when the campaign requires a tetrahydroquinoline scaffold with predicted CNS permeability potential, particularly if comparator scaffolds exceed the TPSA threshold (e.g., those bearing sulfonamide or carboxylate groups whose TPSA exceeds 90 Ų).

SAR Expansion Around the N1-Isopentyl Substituent of 2-Oxo-Tetrahydroquinoline Derivatives

The N1-isopentyl group confers a computed XLogP of 2.1 and a molecular weight of 274.36 g/mol, distinguishing this compound from N1-H, N1-methyl, and N1-ethyl analogs in both lipophilicity and molecular weight space [1]. Procurement is appropriate for medicinal chemistry teams systematically exploring the impact of N1-alkyl chain length on target affinity, selectivity, and ADME properties within a 2-oxo-tetrahydroquinoline series, provided the team is prepared to generate de novo biological data.

Computational Chemistry and Molecular Modeling Studies Requiring Experimentally Unexplored Chemical Space

The absence of any published crystal structure, binding pose, or target engagement data for this compound [1] makes it a valuable test case for prospective computational modeling workflows—including docking enrichment studies, free energy perturbation benchmarks, and machine-learned bioactivity prediction—where model performance on truly novel, unannotated chemical matter is the evaluation metric. Procurement for computational validation purposes is supported by the compound's well-defined, synthetically accessible structure (PubChem CID 16927255) [1].

Quote Request

Request a Quote for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.